N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethyl and methylphenyl groups: These groups can be introduced through alkylation reactions.
Attachment of the 3,4-dimethoxyphenyl group: This step may involve coupling reactions using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28N4O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4O2/c1-16-6-9-20(10-7-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-13-12-19-8-11-21(30-4)22(15-19)31-5/h6-11,14-15,26H,12-13H2,1-5H3 |
InChI Key |
FBYRUPGNMZWRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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